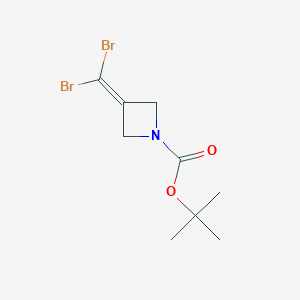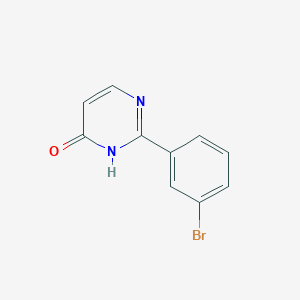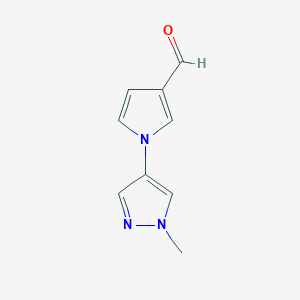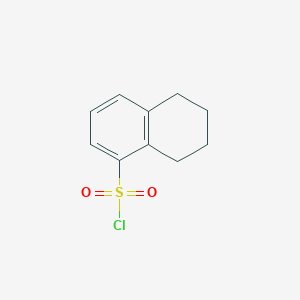
Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H13Br2NO2 and a molecular weight of 327.02 g/mol . This compound is known for its unique structure, which includes a four-membered azetidine ring substituted with a dibromomethylene group and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method involves the bromination of tert-butyl 3-methyleneazetidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethylene group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-methyleneazetidine-1-carboxylate.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce methyleneazetidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features.
Material Science: It is employed in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of azetidine derivatives on biological systems.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate involves its interaction with various molecular targets. The dibromomethylene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-methyleneazetidine-1-carboxylate: Lacks the dibromomethylene group and has different reactivity.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Contains a bromomethyl group instead of a dibromomethylene group, leading to different chemical properties.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Features a cyanomethylene group, which imparts distinct reactivity and applications.
The uniqueness of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate lies in its dibromomethylene group, which provides specific reactivity patterns useful in various chemical transformations.
Propriétés
IUPAC Name |
tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYQBRFGPDKQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(Br)Br)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)

![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)
![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2710705.png)
![ETHYL 2-(2-PHENOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2710706.png)

![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2710715.png)

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)
![3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2710719.png)

